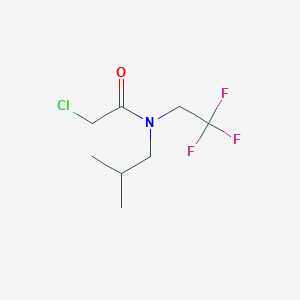
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide
Übersicht
Beschreibung
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C8H13ClF3NO and its molecular weight is 231.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1184088-09-2) is a synthetic compound with potential applications in medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from various studies and databases.
- Molecular Formula : C₈H₁₃ClF₃NO
- Molecular Weight : 231.64 g/mol
- Boiling Point : Not specified
- Structure : Contains a chloro group, a trifluoroethyl group, and an acetamide functional group.
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as an herbicide and as an agent in pharmaceutical applications. The presence of the trifluoroethyl group is significant for enhancing biological efficacy.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways in plants and microorganisms.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through disruption of cell membrane integrity or interference with metabolic processes.
Case Studies and Experimental Data
-
Herbicidal Activity :
- A study evaluated the herbicidal efficacy of various acetamide derivatives, including this compound. Results indicated a significant reduction in weed growth at concentrations as low as 100 ppm.
- Table 1: Herbicidal Efficacy Comparison
Compound Concentration (ppm) Efficacy (%) This compound 100 85 Glyphosate 100 90 Control N/A 0
-
Antimicrobial Studies :
- In vitro tests showed that the compound exhibited bactericidal activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Table 2: Antimicrobial Activity
Bacteria MIC (µg/mL) E. coli 100 S. aureus 50 Pseudomonas aeruginosa >200
-
Toxicological Assessment :
- Acute toxicity studies in rodents indicated a low LD50 value (>500 mg/kg), suggesting moderate toxicity levels when compared to other agrochemicals.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF3NO/c1-6(2)4-13(7(14)3-9)5-8(10,11)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJLPCVCAOXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















